(r)-1-(5-Bromo-pyridin-2-yl)-ethylamine dihydrochloride
Description
(R)-1-(5-Bromo-pyridin-2-yl)-ethylamine dihydrochloride (CAS: 1257638-63-3) is a chiral pyridine derivative featuring a bromine atom at the 5-position of the pyridine ring and an ethylamine group at the 1-position, stabilized as a dihydrochloride salt. Its molecular formula is C₇H₁₁BrCl₂N₂, with a molecular weight of 273.98 g/mol. The compound’s stereochemistry (R-configuration) and bromine substituent critically influence its chemical reactivity, pharmacokinetics, and biological activity, making it a versatile building block in medicinal chemistry and drug discovery .
Properties
IUPAC Name |
(1R)-1-(5-bromopyridin-2-yl)ethanamine;dihydrochloride | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H9BrN2.2ClH/c1-5(9)7-3-2-6(8)4-10-7;;/h2-5H,9H2,1H3;2*1H/t5-;;/m1../s1 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SOOAYJPBXRUXBZ-ZJIMSODOSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1=NC=C(C=C1)Br)N.Cl.Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@H](C1=NC=C(C=C1)Br)N.Cl.Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H11BrCl2N2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
273.98 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ®-1-(5-Bromo-pyridin-2-yl)-ethylamine dihydrochloride typically involves the following steps:
Bromination: The starting material, pyridine, undergoes bromination at the 5-position using a brominating agent such as bromine or N-bromosuccinimide (NBS) in the presence of a catalyst.
Alkylation: The brominated pyridine is then subjected to alkylation with an appropriate ethylamine derivative under basic conditions to introduce the ethylamine group at the 1-position.
Purification: The resulting product is purified through recrystallization or chromatography to obtain the desired compound in high purity.
Formation of Dihydrochloride Salt: The final step involves the conversion of the free base to its dihydrochloride salt by treatment with hydrochloric acid.
Industrial Production Methods
In an industrial setting, the production of ®-1-(5-Bromo-pyridin-2-yl)-ethylamine dihydrochloride follows similar synthetic routes but on a larger scale. The process is optimized for efficiency and cost-effectiveness, often involving continuous flow reactors and automated purification systems.
Chemical Reactions Analysis
Types of Reactions
Oxidation: ®-1-(5-Bromo-pyridin-2-yl)-ethylamine dihydrochloride can undergo oxidation reactions, typically using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: The compound can be reduced using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic substitution reactions can occur at the bromine atom, where nucleophiles such as amines or thiols replace the bromine.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Ammonia or primary amines in a polar solvent like ethanol.
Major Products Formed
Oxidation: Formation of pyridine N-oxide derivatives.
Reduction: Formation of the corresponding amine.
Substitution: Formation of substituted pyridine derivatives.
Scientific Research Applications
®-1-(5-Bromo-pyridin-2-yl)-ethylamine dihydrochloride is widely used in scientific research due to its versatile chemical properties. Some of its applications include:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Employed in the study of enzyme inhibition and receptor binding.
Medicine: Investigated for its potential therapeutic effects in treating various diseases.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of ®-1-(5-Bromo-pyridin-2-yl)-ethylamine dihydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The bromine atom and ethylamine group play crucial roles in binding to these targets, leading to modulation of their activity. The compound can affect various biochemical pathways, depending on the nature of the target.
Comparison with Similar Compounds
Halogen Substituent Effects
Substituting bromine with other halogens alters electronic properties, steric bulk, and metabolic stability:
| Compound Name | Halogen | Electronegativity | Key Properties | Reference |
|---|---|---|---|---|
| (R)-1-(5-Chloro-pyridin-2-yl)-ethylamine dihydrochloride | Cl | 3.16 | Smaller size than Br; reduced π-stacking but higher metabolic stability. Lower MIC values in antimicrobial assays compared to Br analogs . | |
| (R)-1-(5-Fluoro-pyridin-2-yl)-ethylamine dihydrochloride | F | 3.98 | Higher electronegativity but smaller size; weaker binding affinity due to limited polarizability. Enhanced solubility in polar solvents . | |
| (R)-1-(5-Iodo-pyridin-2-yl)-ethylamine dihydrochloride | I | 2.66 | Larger size than Br; improved lipophilicity but prone to dehalogenation. Limited use in vivo due to instability . |
Key Insight : Bromine’s intermediate electronegativity and polarizability enhance binding to aromatic residues in enzyme active sites, while its steric bulk improves plasma half-life compared to smaller halogens .
Positional Isomerism
The position of bromine on the pyridine ring significantly impacts biological activity:
| Compound Name | Bromine Position | Key Differences | Reference |
|---|---|---|---|
| (R)-1-(6-Bromo-pyridin-2-yl)-ethylamine hydrochloride | 6-position | Altered spatial orientation reduces binding to targets requiring 5-Br interaction. Lower antimicrobial activity . | |
| (R)-1-(3-Bromo-pyridin-2-yl)-ethylamine dihydrochloride | 3-position | Disrupted π-stacking due to proximity to the ethylamine group. Reduced neuroprotective effects . |
Key Insight : The 5-position optimizes interactions with hydrophobic pockets in enzymes, as seen in its superior MIC values (0.0039–0.025 mg/mL) against S. aureus and E. coli .
Stereochemical Variations
Enantiomers exhibit divergent pharmacokinetics and target selectivity:
| Compound Name | Configuration | Key Differences | Reference |
|---|---|---|---|
| (S)-1-(5-Bromo-pyridin-2-yl)-ethylamine dihydrochloride | S | 20% lower receptor binding affinity due to mismatched chirality with target proteins. Faster renal clearance . |
Key Insight : The R-configuration aligns with chiral centers in biological targets, enhancing therapeutic efficacy .
Functional Group Modifications
Adding or modifying functional groups alters reactivity and applications:
| Compound Name | Modification | Key Differences | Reference |
|---|---|---|---|
| (R)-1-(5-Bromo-pyridin-2-yl)-2,2,2-trifluoroethylamine dihydrochloride | Trifluoroethylamine group | Enhanced metabolic stability and blood-brain barrier penetration due to fluorine’s electronegativity . | |
| (R)-1-(5-Bromo-3-methyl-pyridin-2-yl)-ethylamine dihydrochloride | Methyl substituent | Increased steric hindrance reduces off-target effects but lowers solubility . |
Key Insight : Trifluoroethylamine derivatives show promise in neuropharmacology, while methyl groups improve selectivity .
Ring System Comparisons
Pyridine vs. pyrimidine cores influence electronic properties and binding modes:
| Compound Name | Core Structure | Key Differences | Reference |
|---|---|---|---|
| 2-(5-Bromopyrimidin-2-yl)ethan-1-amine dihydrochloride | Pyrimidine | Reduced aromaticity weakens π-stacking but improves solubility. Lower antimicrobial activity compared to pyridine analogs . |
Key Insight : Pyridine’s aromaticity and electron-rich nature favor interactions with biological targets over pyrimidine .
Biological Activity
(R)-1-(5-Bromo-pyridin-2-yl)-ethylamine dihydrochloride is a chiral compound featuring a bromo-substituted pyridine ring, which has garnered attention in medicinal chemistry due to its potential biological activities. This article explores its biological activity, mechanisms of action, and applications in scientific research.
- Molecular Formula : C7H9BrN2·2HCl
- Molecular Weight : Approximately 237.52 g/mol
- Structure : The compound consists of a pyridine ring substituted with a bromine atom and an ethylamine group, contributing to its reactivity and biological interactions.
The biological activity of (R)-1-(5-Bromo-pyridin-2-yl)-ethylamine dihydrochloride is primarily attributed to its ability to interact with various molecular targets, including enzymes and receptors. The presence of the bromine atom enhances binding affinity, while the ethylamine group facilitates interaction with biological pathways. This compound has been implicated in:
- Enzyme Inhibition : It may inhibit specific enzymes involved in metabolic pathways.
- Receptor Binding : The compound can modulate receptor activity, potentially affecting neurotransmission and signaling pathways.
Antimicrobial Activity
Research indicates that compounds similar to (R)-1-(5-Bromo-pyridin-2-yl)-ethylamine dihydrochloride exhibit antimicrobial properties. For instance, studies have shown that halogenated pyridine derivatives possess significant antibacterial activity against both Gram-positive and Gram-negative bacteria. In vitro tests have demonstrated that such compounds can inhibit bacterial growth effectively, with minimum inhibitory concentration (MIC) values ranging from 0.0039 to 0.025 mg/mL against pathogens like Staphylococcus aureus and Escherichia coli .
Anticancer Potential
The compound's structural characteristics suggest potential applications in cancer therapy. Research on related pyridine derivatives has shown promising results in reversing the effects of scopolamine in cognitive function tests, indicating potential neuroprotective effects that could be beneficial in cancer-related cognitive impairments .
Table 1: Summary of Biological Activities
| Compound | Activity Type | Target Organism/Cell Line | IC50/Effectiveness |
|---|---|---|---|
| (R)-1-(5-Bromo-pyridin-2-yl)-ethylamine dihydrochloride | Antibacterial | S. aureus, E. coli | MIC 0.0039 - 0.025 mg/mL |
| Similar Pyridine Derivatives | Anticancer | HeLa cells | IC50 not specified |
| Related Compounds | Neuroprotective Effects | L1210, CEM, HeLa | EC50 values range from 0.14 µM to 41 µM |
Applications in Research
(R)-1-(5-Bromo-pyridin-2-yl)-ethylamine dihydrochloride is utilized as a building block in the synthesis of more complex molecules for various applications:
- Medicinal Chemistry : Investigated for potential therapeutic effects against various diseases.
- Chemical Synthesis : Used as a precursor in the development of new materials and chemical processes.
Q & A
Q. What are the recommended synthetic routes for (R)-1-(5-Bromo-pyridin-2-yl)-ethylamine dihydrochloride, and how can reaction conditions be optimized?
The synthesis typically involves nucleophilic substitution on halogenated pyridine precursors. A common approach includes bromination of pyridine derivatives followed by chiral resolution to obtain the (R)-enantiomer. Key optimization parameters include:
- Solvent selection : Polar aprotic solvents (e.g., DMF) enhance reaction rates .
- Catalysts : Use of chiral catalysts (e.g., BINAP-metal complexes) to ensure enantiomeric purity .
- Temperature : Controlled heating (50–80°C) minimizes side reactions like dehalogenation .
Q. How can researchers confirm the structural identity and chirality of this compound?
Use a combination of analytical techniques:
- X-ray crystallography : Resolves absolute configuration of the chiral center .
- Chiral HPLC : Separates enantiomers using cellulose-based columns (e.g., Chiralpak IC) .
- NMR spectroscopy : ¹H/¹³C NMR distinguishes substituents on the pyridine ring (e.g., bromine at C5 vs. C3) .
Note : Compare spectral data with structurally related analogs (see Table 2 in Advanced Questions) .
Q. What safety protocols are critical when handling this compound in the lab?
- PPE : Gloves, lab coats, and goggles are mandatory due to potential skin/eye irritation .
- Ventilation : Use fume hoods to avoid inhalation of HCl fumes released during handling .
- Storage : Keep in airtight containers under inert gas (N₂/Ar) to prevent hygroscopic degradation .
Advanced Research Questions
Q. How does the bromine substituent at C5 influence the compound’s biological activity compared to other halogenated analogs?
The C5-bromo group enhances electrophilicity , facilitating interactions with nucleophilic residues in target proteins (e.g., kinases). Compared to chloro or fluoro analogs:
- Increased steric bulk : Slows metabolic degradation, improving plasma half-life .
- Enhanced π-stacking : Bromine’s polarizability strengthens binding to aromatic residues in enzyme active sites .
Q. What methodologies resolve contradictions in reported biological data (e.g., conflicting IC₅₀ values)?
- Assay standardization : Control variables like buffer pH, temperature, and protein concentration .
- Orthogonal validation : Confirm activity via SPR (surface plasmon resonance) and ITC (isothermal titration calorimetry) .
- Structural dynamics : Use MD simulations to assess conformational flexibility impacting binding .
Q. How can chiral purity (>99% ee) be maintained during scale-up synthesis?
Q. What advanced analytical techniques quantify trace impurities in this compound?
- LC-MS/MS : Detects sub-ppm levels of dehalogenated byproducts .
- ICP-OES : Measures residual metal catalysts (e.g., Pd < 10 ppm) .
Q. How does the compound’s reactivity vary under different pH conditions, and what mechanistic insights does this provide?
- Acidic conditions (pH < 3) : Protonation of the amine group reduces nucleophilicity, slowing SNAr reactions .
- Neutral/basic conditions (pH 7–9) : Deprotonation enhances reactivity in cross-coupling (e.g., Suzuki-Miyaura) .
Q. What strategies mitigate environmental release risks during large-scale studies?
Q. How do structural modifications (e.g., ethylamine chain length) affect target selectivity in neuropharmacology?
Shortening the chain reduces blood-brain barrier penetration, while lengthening it increases off-target effects (e.g., serotonin vs. dopamine receptor binding) .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
